methyl N-[(2,2,4-trimethyl-1,2-dihydroquinolin-8-yl)carbonyl]glycinate
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Overview
Description
Methyl N-[(2,2,4-trimethyl-1,2-dihydroquinolin-8-yl)carbonyl]glycinate is a complex organic compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl N-[(2,2,4-trimethyl-1,2-dihydroquinolin-8-yl)carbonyl]glycinate typically involves the reaction of 2,2,4-trimethyl-1,2-dihydroquinoline with glycine methyl ester in the presence of a coupling agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common coupling agents used in this synthesis include dicyclohexylcarbodiimide (DCC) and N,N’-diisopropylcarbodiimide (DIC).
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Methyl N-[(2,2,4-trimethyl-1,2-dihydroquinolin-8-yl)carbonyl]glycinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include quinoline N-oxide derivatives, amine derivatives, and various substituted quinoline compounds.
Scientific Research Applications
Methyl N-[(2,2,4-trimethyl-1,2-dihydroquinolin-8-yl)carbonyl]glycinate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of methyl N-[(2,2,4-trimethyl-1,2-dihydroquinolin-8-yl)carbonyl]glycinate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties.
Comparison with Similar Compounds
Similar Compounds
2,2,4-Trimethyl-1,2-dihydroquinolin-7-ol: A related compound used as a building block for the synthesis of dyes.
4-Hydroxy-2-quinolones: Known for their pharmaceutical and biological activities.
Uniqueness
Methyl N-[(2,2,4-trimethyl-1,2-dihydroquinolin-8-yl)carbonyl]glycinate is unique due to its specific structure, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C16H20N2O3 |
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Molecular Weight |
288.34 g/mol |
IUPAC Name |
methyl 2-[(2,2,4-trimethyl-1H-quinoline-8-carbonyl)amino]acetate |
InChI |
InChI=1S/C16H20N2O3/c1-10-8-16(2,3)18-14-11(10)6-5-7-12(14)15(20)17-9-13(19)21-4/h5-8,18H,9H2,1-4H3,(H,17,20) |
InChI Key |
KOVXXRLYIOLSMF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(NC2=C1C=CC=C2C(=O)NCC(=O)OC)(C)C |
Origin of Product |
United States |
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